![molecular formula C40H32N2O2 B177483 4-(N-[4-[4-(N-(4-formylphenyl)-4-methylanilino)phenyl]phenyl]-4-methylanilino)benzaldehyde CAS No. 181064-88-0](/img/structure/B177483.png)
4-(N-[4-[4-(N-(4-formylphenyl)-4-methylanilino)phenyl]phenyl]-4-methylanilino)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(N-[4-[4-(N-(4-formylphenyl)-4-methylanilino)phenyl]phenyl]-4-methylanilino)benzaldehyde, also known as FMAB, is a chemical compound that has drawn the attention of many scientists due to its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 4-(N-[4-[4-(N-(4-formylphenyl)-4-methylanilino)phenyl]phenyl]-4-methylanilino)benzaldehyde involves the inhibition of the STAT3 signaling pathway, which is involved in the regulation of cell growth, differentiation, and survival. 4-(N-[4-[4-(N-(4-formylphenyl)-4-methylanilino)phenyl]phenyl]-4-methylanilino)benzaldehyde binds to the SH2 domain of STAT3, preventing its phosphorylation and activation. This leads to the inhibition of downstream signaling pathways, resulting in the induction of cell cycle arrest and apoptosis.
Effets Biochimiques Et Physiologiques
4-(N-[4-[4-(N-(4-formylphenyl)-4-methylanilino)phenyl]phenyl]-4-methylanilino)benzaldehyde has been shown to have a number of biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of the immune response, and the reduction of inflammation. It has also been found to have a protective effect on the liver and can be used to treat liver fibrosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(N-[4-[4-(N-(4-formylphenyl)-4-methylanilino)phenyl]phenyl]-4-methylanilino)benzaldehyde in lab experiments is its specificity for the STAT3 signaling pathway, which allows for targeted inhibition of cancer cells. However, its low solubility and stability can be a limitation, and further optimization is needed to improve its pharmacokinetic properties.
Orientations Futures
There are several future directions for the research and development of 4-(N-[4-[4-(N-(4-formylphenyl)-4-methylanilino)phenyl]phenyl]-4-methylanilino)benzaldehyde. One area of focus is the optimization of its pharmacokinetic properties, including solubility and stability. Another area of interest is the development of 4-(N-[4-[4-(N-(4-formylphenyl)-4-methylanilino)phenyl]phenyl]-4-methylanilino)benzaldehyde-based therapies for the treatment of cancer and other diseases. Additionally, further studies are needed to explore the potential of 4-(N-[4-[4-(N-(4-formylphenyl)-4-methylanilino)phenyl]phenyl]-4-methylanilino)benzaldehyde in modulating the immune response and reducing inflammation.
Méthodes De Synthèse
4-(N-[4-[4-(N-(4-formylphenyl)-4-methylanilino)phenyl]phenyl]-4-methylanilino)benzaldehyde can be synthesized through a multistep process involving the reaction of 4-methylaniline with 4-formylphenylboronic acid, followed by a Suzuki coupling reaction with 4-bromo-N-(4-methylanilino)aniline. The final product is obtained by reacting the intermediate with 4-bromo-N-(4-(4-(N-(4-formylphenyl)-4-methylanilino)phenyl)phenyl)aniline.
Applications De Recherche Scientifique
4-(N-[4-[4-(N-(4-formylphenyl)-4-methylanilino)phenyl]phenyl]-4-methylanilino)benzaldehyde has been shown to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 4-(N-[4-[4-(N-(4-formylphenyl)-4-methylanilino)phenyl]phenyl]-4-methylanilino)benzaldehyde can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to have anti-inflammatory properties and can be used to modulate the immune response.
Propriétés
Numéro CAS |
181064-88-0 |
|---|---|
Nom du produit |
4-(N-[4-[4-(N-(4-formylphenyl)-4-methylanilino)phenyl]phenyl]-4-methylanilino)benzaldehyde |
Formule moléculaire |
C40H32N2O2 |
Poids moléculaire |
572.7 g/mol |
Nom IUPAC |
4-(N-[4-[4-(N-(4-formylphenyl)-4-methylanilino)phenyl]phenyl]-4-methylanilino)benzaldehyde |
InChI |
InChI=1S/C40H32N2O2/c1-29-3-15-35(16-4-29)41(37-19-7-31(27-43)8-20-37)39-23-11-33(12-24-39)34-13-25-40(26-14-34)42(36-17-5-30(2)6-18-36)38-21-9-32(28-44)10-22-38/h3-28H,1-2H3 |
Clé InChI |
FVZVFZMVNREWQN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C4=CC=C(C=C4)N(C5=CC=C(C=C5)C)C6=CC=C(C=C6)C=O |
SMILES canonique |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C4=CC=C(C=C4)N(C5=CC=C(C=C5)C)C6=CC=C(C=C6)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



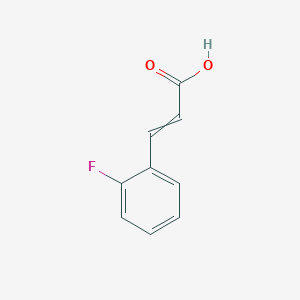
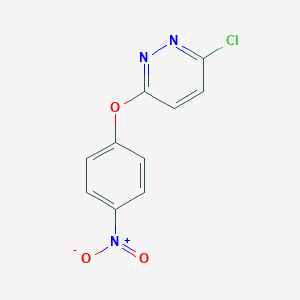
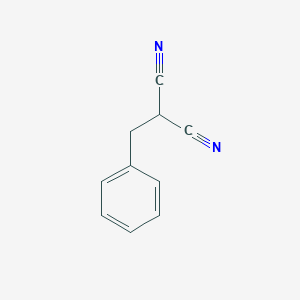
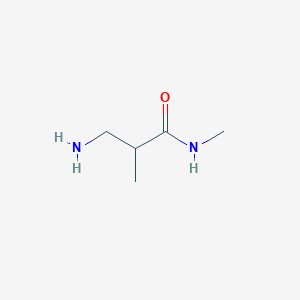



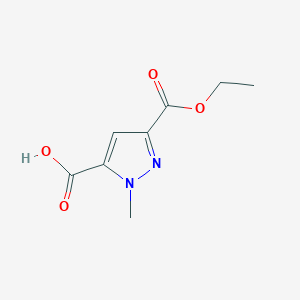
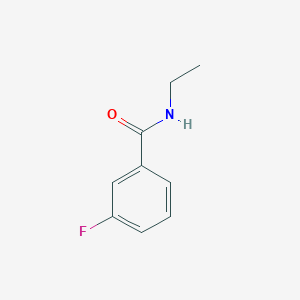

![3-Methyl-7-nitrobenzo[d]isoxazol-6-ol](/img/structure/B177433.png)

![3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]](/img/structure/B177440.png)
![[5-(2-Pyridinyl)-2-Thienyl]Methanol](/img/structure/B177441.png)